

1,1,1-Trimethoxypropane-d5 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1-Trimethoxypropane-d5

Cat. No.: B12300022

[Get Quote](#)

In-Depth Technical Guide to 1,1,1-Trimethoxypropane-d5

This technical guide provides a comprehensive overview of **1,1,1-Trimethoxypropane-d5**, a deuterated isotopologue of 1,1,1-Trimethoxypropane. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Concepts: The Role of Deuterated Standards

In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can significantly impact data accuracy and precision. Deuterated internal standards are the gold standard for mitigating these effects.^{[1][2]} By replacing hydrogen atoms with their heavier, stable isotope, deuterium, a compound becomes chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio in a mass spectrometer. This allows for accurate normalization of analytical variability, including matrix effects, ionization suppression, and instrumental drift.^{[1][3]}

Molecular Profile: 1,1,1-Trimethoxypropane and its d5 Analogue

1,1,1-Trimethoxypropane is an organic compound with the molecular formula C₆H₁₄O₃.^[4] The "-d5" designation in **1,1,1-Trimethoxypropane-d5** indicates that five hydrogen atoms on the

propane backbone have been replaced by deuterium atoms. This substitution is typically on the ethyl group, resulting in a molecular formula of C₆H₉D₅O₃.

Quantitative Data Summary

The following table summarizes the key quantitative data for both 1,1,1-Trimethoxypropane and its deuterated form.

Property	1,1,1-Trimethoxypropane	1,1,1-Trimethoxypropane-d ₅ (Calculated)
Molecular Formula	C ₆ H ₁₄ O ₃	C ₆ H ₉ D ₅ O ₃
Molar Mass	134.17 g/mol [4]	Approx. 139.20 g/mol
Monoisotopic Mass	134.0943 Da[4]	Approx. 139.1256 Da
CAS Number	24823-81-2[4]	Not available

Application in Quantitative Analysis

While specific experimental protocols for **1,1,1-Trimethoxypropane-d₅** are not readily available in the literature, its primary application is as an internal standard for the quantification of 1,1,1-Trimethoxypropane or structurally related analytes using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Protocol for LC-MS Quantification

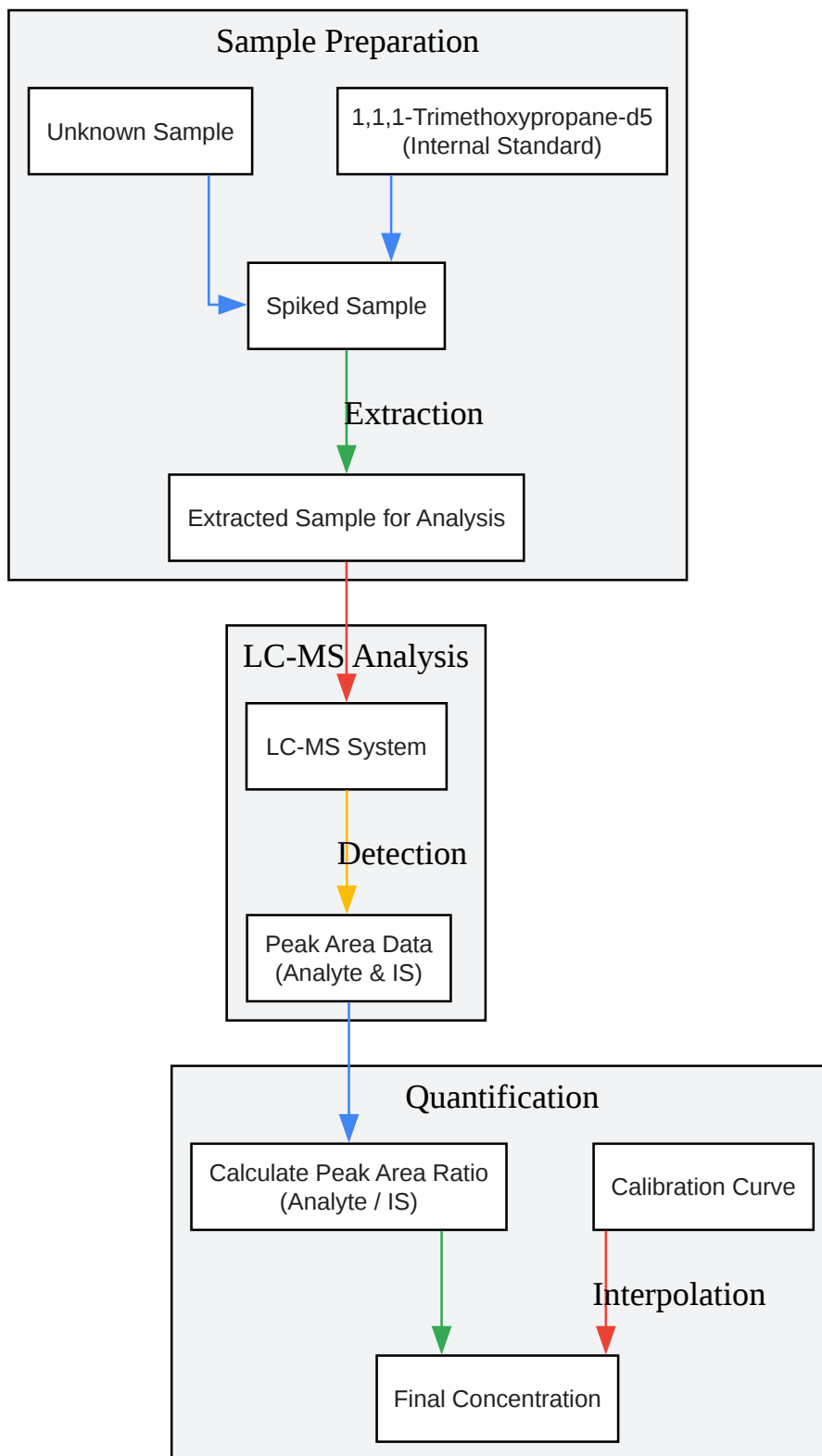
The following is a generalized methodology for the use of a deuterated internal standard in a typical bioanalytical workflow.

- Preparation of Standard Solutions:
 - Prepare a stock solution of the analytical standard (e.g., 1,1,1-Trimethoxypropane) in a suitable organic solvent.
 - Prepare a separate stock solution of the internal standard (**1,1,1-Trimethoxypropane-d₅**) at a known concentration.

- Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard and a constant concentration of the internal standard.
- Sample Preparation:
 - To an aliquot of the unknown sample, add a precise volume of the internal standard stock solution.
 - Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
 - Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
- LC-MS Analysis:
 - Inject the prepared samples and calibration standards into the LC-MS system.
 - Develop a chromatographic method to separate the analyte from other components. The analyte and the deuterated internal standard should co-elute.
 - Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Selected Reaction Monitoring or SRM).
- Data Analysis:
 - For each sample and standard, calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow of using a deuterated internal standard for quantitative analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using a deuterated internal standard.

This diagram outlines the key stages from sample preparation, where the internal standard is introduced, through to LC-MS analysis and final concentration determination using a calibration curve. The use of the internal standard at an early stage allows for the correction of variability throughout the entire process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,1,1-Trimethoxypropane | C₆H₁₄O₃ | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,1,1-Trimethoxypropane-d₅ molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12300022#1-1-1-trimethoxypropane-d5-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com